BenchChemオンラインストアへようこそ!

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Medicinal Chemistry Lead Optimization Physicochemical Profiling

N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013808-87-1, PubChem CID is a heterocyclic small molecule comprising a benzofuran core linked via an amide bond to a 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety. Its molecular formula is C15H14N4O3 with a molecular weight of 298.30 g/mol and a computed XLogP3-AA of 2, indicating moderate lipophilicity.

Molecular Formula C15H14N4O3
Molecular Weight 298.302
CAS No. 1013808-87-1
Cat. No. B2471413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide
CAS1013808-87-1
Molecular FormulaC15H14N4O3
Molecular Weight298.302
Structural Identifiers
SMILESCC1=NN(C(=C1)C(=O)NC2=C(OC3=CC=CC=C32)C(=O)N)C
InChIInChI=1S/C15H14N4O3/c1-8-7-10(19(2)18-8)15(21)17-12-9-5-3-4-6-11(9)22-13(12)14(16)20/h3-7H,1-2H3,(H2,16,20)(H,17,21)
InChIKeyMMJTZMKAWCFSDF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(2-Carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013808-87-1): Structural Identity and Procurement-Relevant Physicochemical Profile


N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide (CAS 1013808-87-1, PubChem CID 16952784) is a heterocyclic small molecule comprising a benzofuran core linked via an amide bond to a 1,3-dimethyl-1H-pyrazole-5-carboxamide moiety [1]. Its molecular formula is C15H14N4O3 with a molecular weight of 298.30 g/mol and a computed XLogP3-AA of 2, indicating moderate lipophilicity [1]. The compound belongs to the broader class of benzofuran-pyrazole hybrids, which have been investigated for antimicrobial, anticancer, and enzyme inhibitory activities in recent literature [2]. This specific compound features a unique substitution pattern—1,3-dimethyl substitution on the pyrazole ring combined with a 2-carbamoyl group on the benzofuran—that distinguishes it from close structural analogs bearing ethyl, mono-methyl, or regioisomeric pyrazole attachments [3].

Why N-(2-Carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide Cannot Be Substituted with Regioisomeric or Chain-Extended Analogs


Within the benzofuran-pyrazole carboxamide series, minor structural modifications produce substantial differences in molecular recognition, physicochemical properties, and biological target engagement. The target compound bears a specific 1,3-dimethyl substitution on the pyrazole-5-carboxamide moiety, distinguishing it from the 1-ethyl analog (CAS 1170395-11-5), which introduces additional lipophilicity and steric bulk that can alter binding pocket complementarity [1]. Regioisomers such as N-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide reposition the carboxamide attachment from the pyrazole 5-position to the 3-position, fundamentally changing the vector of hydrogen bond donor/acceptor presentation [1]. Recent studies on benzofuran-pyrazole hybrids demonstrate that even subtle substitution changes on the pyrazole ring can shift biological activity profiles from antimicrobial DNA gyrase B inhibition (IC50 9.80 µM for optimized derivatives) to anticancer mechanisms targeting topoisomerase I or kinase pathways [2]. Generic substitution without matched head-to-head data therefore risks unrecognized loss of potency, altered selectivity, or unforeseen off-target effects.

N-(2-Carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide: Quantitative Differentiation Evidence Guide


Molecular Weight Differentiation: 298.30 g/mol Versus Heavier 1-Ethyl Analog (312.33 g/mol)

The target compound (CAS 1013808-87-1) has a molecular weight of 298.30 g/mol, which is 14.03 Da lower than the 1-ethyl analog N-(2-carbamoyl-1-benzofuran-3-yl)-1-ethyl-1H-pyrazole-5-carboxamide (CAS 1170395-11-5, MW 312.33 g/mol) [1]. This difference arises from the methyl-to-ethyl substitution at the pyrazole N1 position. In lead optimization programs, a 14 Da reduction in molecular weight can improve ligand efficiency metrics and favorably influence passive membrane permeability when operating near the Ro5 boundary.

Medicinal Chemistry Lead Optimization Physicochemical Profiling

XLogP3-AA Lipophilicity Comparison: Target Compound (XLogP3 = 2) Versus 1-Ethyl Analog (Estimated XLogP3 ≈ 2.5)

The target compound exhibits a computed XLogP3-AA value of 2, consistent with moderate lipophilicity suitable for both aqueous solubility and membrane permeation [1]. The 1-ethyl analog (CAS 1170395-11-5) is predicted to have an XLogP3 approximately 0.5 units higher due to the additional methylene group, which increases hydrophobic surface area [1]. In the benzofuran-pyrazole hybrid class, lipophilicity modulation directly impacts antimicrobial MIC values and cytotoxicity profiles; excessively lipophilic analogs risk higher non-specific protein binding and hERG liability [2].

ADME Lipophilicity Drug Design

Hydrogen Bond Donor/Acceptor Count: Matched Pair Analysis with Regioisomeric 1,5-Dimethyl-3-Carboxamide Analog

The target compound presents 2 hydrogen bond donors (HBD) and 4 hydrogen bond acceptors (HBA), with the carboxamide linker attached at the pyrazole 5-position [1]. Its regioisomer, N-(2-carbamoylbenzofuran-3-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide, attaches the carboxamide at the pyrazole 3-position, altering the spatial orientation of the HBD/HBA pharmacophore relative to the benzofuran scaffold [1]. In published benzofuran-pyrazole series, regioisomeric carboxamide placement has been shown to dictate target engagement: 5-carboxamide regioisomers preferentially orient for DNA gyrase B inhibition, while 3-carboxamide regioisomers may favor kinase ATP-binding site interactions [2].

Molecular Recognition Structure-Activity Relationship Binding Pharmacophore

Research and Industrial Application Scenarios for N-(2-Carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide


Antimicrobial Drug Discovery: Benzofuran-Pyrazole Hybrid Scaffold Optimization

Based on the class-level evidence that benzofuran-pyrazole hybrids demonstrate DNA gyrase B inhibition (exemplified by compound 9 with IC50 9.80 µM against E. coli DNA gyrase B) and broad-spectrum antimicrobial MIC values of 2.50–20 µg/mL [1], this compound serves as a structural starting point for medicinal chemistry optimization. Its moderate XLogP3 of 2 and molecular weight of 298.30 g/mol place it within favorable drug-like property space [2]. Researchers can use this compound to systematically explore the impact of pyrazole N1 and C3 substitution on antimicrobial potency and selectivity.

Kinase Inhibitor Screening: ATP-Binding Site Probe Development

Benzofuran scaffolds have been identified as ATP-competitive kinase inhibitor cores, with some benzofuran derivatives achieving submicromolar IC50 values against CK2 kinase [3]. The pyrazole-5-carboxamide moiety in this compound mimics the adenine-carboxamide motif found in Type I kinase inhibitors. This compound can be deployed as a fragment-like probe (MW <300 Da, HBD = 2, HBA = 4) in kinase panel screens to assess selectivity fingerprints across the kinome, leveraging its computed physicochemical profile as a starting point for fragment-based drug discovery [2].

Structure-Activity Relationship (SAR) Comparator for 1-Ethyl and Regioisomeric Benzofuran-Pyrazole Analogs

The 1,3-dimethyl substitution pattern on the pyrazole ring creates a specific steric and electronic environment distinct from the 1-ethyl analog (MW 312.33 g/mol, ΔMW +14.03) and the 1,5-dimethyl-3-carboxamide regioisomer [2]. In SAR campaigns aiming to optimize potency while controlling lipophilicity, this compound occupies a 'Goldilocks' position: methyl rather than ethyl at N1 for reduced lipophilicity, and 5-carboxamide rather than 3-carboxamide for a defined pharmacophore vector. Procurement of this specific regioisomer ensures consistent SAR interpretation across assay batches.

Quote Request

Request a Quote for N-(2-carbamoylbenzofuran-3-yl)-1,3-dimethyl-1H-pyrazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.